Cas no 844-51-9 (2,5-Diphenyl-1,4-benzoquinone)

2,5-Diphenyl-1,4-benzoquinone is a substituted benzoquinone derivative characterized by its phenyl groups at the 2 and 5 positions. This compound is widely utilized in organic synthesis and materials science due to its electron-accepting properties, making it valuable as a building block for redox-active materials and charge-transfer complexes. Its conjugated structure and quinoid system contribute to its stability and reactivity in various chemical transformations, including Diels-Alder reactions and polymerization processes. The compound is also employed in photochemical studies and as a precursor for functionalized aromatic systems. Its well-defined crystalline structure facilitates purification and characterization, ensuring consistent performance in research and industrial applications.
2,5-Diphenyl-1,4-benzoquinone structure
2,5-Diphenyl-1,4-benzoquinone structure
Product Name:2,5-Diphenyl-1,4-benzoquinone
CAS No:844-51-9
MF:C18H12O2
MW:260.286684989929
MDL:MFCD00001600
CID:40059
PubChem ID:87567716
Update Time:2025-10-31

2,5-Diphenyl-1,4-benzoquinone Chemical and Physical Properties

Names and Identifiers

    • 2,5-Diphenyl-p-benzoquinone
    • 2,5-Diphenyl-1,4-benzoquinone
    • 2,5-diphenylcyclohexa-2,5-diene-1,4-dione
    • 2,5-Diphenylquinone
    • 2.5-Diphenyl-p-benzoquinone
    • 2,5-Diphenyl-p-quinone
    • 2,5-Cyclohexadiene-1,4-dione, 2,5-diphenyl-
    • 2,5-Diphenylbenzoquinone
    • 19F7OO1LXR
    • [1,1':4',1''-Terphenyl]-2',5'-dione
    • QYXHDJJYVDLECA-UHFFFAOYSA-N
    • C18H12O2
    • [1,1:4,1-Terphenyl]-2,5-dione
    • 2,5-Diphenyl-4-benzoquinone
    • p-Benzoquinone, 2,5-diphenyl-
    • NSC8725
    • p-Benzoquinon
    • 2,5-Diphenyl-2,5-cyclohexadiene-1,4-dione (ACI)
    • p-Benzoquinone, 2,5-diphenyl- (6CI, 7CI, 8CI)
    • Quinone, 2,5-diphenyl- (3CI)
    • NSC 8725
    • Stearer DPQ
    • 2,5-diphenyl-[1,4]benzoquinone
    • STK953327
    • 2,4-dione, 2,5-diphenyl-
    • NS00038513
    • AKOS002184293
    • 2,5-Diphenylbenzo-1,4-quinone #
    • p-Benzoquinone,5-diphenyl-
    • EINECS 212-680-8
    • W-203916
    • diphenyl-p-benzoquinone
    • DTXSID9061207
    • UNII-19F7OO1LXR
    • 844-51-9
    • CHEMBL1762559
    • MFCD00001600
    • DB-020137
    • AS-62229
    • 2,5-Diphenyl-1,4-benzochinon
    • SCHEMBL221295
    • NSC-8725
    • F17028
    • 2,5-DIPHENYL-2,5-CYCLOHEXADIENE-1,4-DIONE
    • QUINONE, 2,5-DIPHENYL-
    • D1166
    • AI3-61046
    • MDL: MFCD00001600
    • Inchi: 1S/C18H12O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H
    • InChI Key: QYXHDJJYVDLECA-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)=CC(=O)C(C2C=CC=CC=2)=C1
    • BRN: 2051812

Computed Properties

  • Exact Mass: 260.08400
  • Monoisotopic Mass: 260.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 414
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.3
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Orange powdered crystals
  • Density: 1.237
  • Melting Point: 216.0 to 220.0 deg-C
  • Boiling Point: 457.9 °C at 760 mmHg
  • Flash Point: 170.5 °C
  • Refractive Index: 1.642
  • Solubility: Soluble in hot Toluene (almost transparency).
  • Stability/Shelf Life: Stability
  • PSA: 34.14000
  • LogP: 3.30540
  • Solubility: Soluble in toluene \ hot benzene \ hot acetic acid

2,5-Diphenyl-1,4-benzoquinone Security Information

2,5-Diphenyl-1,4-benzoquinone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

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2,5-Diphenyl-1,4-benzoquinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  60 °C
Reference
Chemical Reactions with Upright Monolayers of Cruciform π-Systems
Klare, Jennifer E.; et al, Langmuir, 2004, 20(23), 10068-10072

Production Method 2

Reaction Conditions
1.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ,  Water ;  rt; 15 min, 60 °C
Reference
Planar Chiral Rhodium Complexes of 1,4-Benzoquinones
Ankudinov, Nikita M. ; et al, Chemistry - A European Journal, 2022, 28(18),

Production Method 3

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
1.2 Reagents: Water
Reference
Efficient Synthesis of Symmetrical 2,5-Disubstituted Benzoquinones via Palladium-Catalyzed Double Negishi Coupling
Palmgren, Andreas; et al, Journal of Organic Chemistry, 1998, 63(11), 3764-3768

Production Method 4

Reaction Conditions
Reference
Synthesis of substituted quinones. 2,5-Disubstituted 1,4-benzoquinones
Moore, Harold W.; et al, Journal of Organic Chemistry, 1980, 45(25), 5057-64

Production Method 5

Reaction Conditions
Reference
Studies on the Meerwein arylation-based preparation of 2,3-diarylbenzene-1,4-diones and its theoretical interpretation
Takahashi, Ichiro; et al, Chemistry Letters, 1994, (3), 465-8

Production Method 6

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  3 h, 90 °C
2.1 Reagents: Diammonium cerium hexanitrate Solvents: Acetonitrile ,  Water ;  rt; 15 min, 60 °C
Reference
Planar Chiral Rhodium Complexes of 1,4-Benzoquinones
Ankudinov, Nikita M. ; et al, Chemistry - A European Journal, 2022, 28(18),

Production Method 7

Reaction Conditions
1.1 Reagents: 2,6-Dichloro-1,4-benzoquinone Catalysts: Palladium trifluoroacetate Solvents: Acetone ;  48 h, rt
Reference
Palladium-Catalyzed Direct C-H Functionalization of Benzoquinone
Walker, Sarah E.; et al, Angewandte Chemie, 2014, 53(50), 13876-13879

Production Method 8

Reaction Conditions
1.1 Reagents: Palladium diacetate Solvents: Acetic acid ,  Benzene
Reference
Oxidative coupling of quinones and aromatic compounds by palladium(II) acetate
Itahara, Toshio, Journal of Organic Chemistry, 1985, 50(26), 5546-50

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid
Reference
A simple synthetic route to 2,5-disubstituted 1,4-benzoquinones
Moore, Harold W.; et al, Journal of Organic Chemistry, 1977, 42(20), 3320-1

Production Method 10

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Alkylaluminums. XIX. Behavior of 1,4-quinones, mono- and polycyclic, with triphenylaluminum and related compounds
Alberola, A.; et al, Anales de Quimica, 1980, 76(3), 199-206

Production Method 11

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Alkylaluminums. XVII. Behavior of p-benzoquinones with trialkylaluminum
Alberola, A.; et al, Anales de Quimica, 1980, 76(2), 118-22

Production Method 12

Reaction Conditions
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  2 h, -78 °C → 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, reflux
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water ;  60 °C
Reference
Chemical Reactions with Upright Monolayers of Cruciform π-Systems
Klare, Jennifer E.; et al, Langmuir, 2004, 20(23), 10068-10072

Production Method 13

Reaction Conditions
1.1 Reagents: Zinc chloride Solvents: Tetrahydrofuran
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile ,  Water
2.2 Reagents: Water
Reference
Efficient Synthesis of Symmetrical 2,5-Disubstituted Benzoquinones via Palladium-Catalyzed Double Negishi Coupling
Palmgren, Andreas; et al, Journal of Organic Chemistry, 1998, 63(11), 3764-3768

Production Method 14

Reaction Conditions
1.1 Reagents: Tetrafluoroboric acid Catalysts: 1,2-Bis(diphenylphosphino)benzene ,  Palladium trifluoroacetate Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
1.2 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane ;  1 h, rt
Reference
Synthesis and evaluation of arylquinones as BACE1 inhibitors, β-amyloid peptide aggregation inhibitors, and destabilizers of preformed β-amyloid fibrils
Ortega, Andrea; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(8), 2183-2187

Production Method 15

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Pivalic acid ,  Silver carbonate ,  Oxygen Catalysts: Palladium diacetate Solvents: Benzene ;  24 h, 140 °C
Reference
Tandem oxidation-oxidative C-H/C-H cross-coupling: synthesis of arylquinones from hydroquinones
Zhang, Shuai; et al, Chemical Communications (Cambridge, 2013, 49(40), 4558-4560

Production Method 16

Reaction Conditions
Reference
Product subclass 8: alkynyl-,aryl-, and alkenyl-substituted benzo-1,4-quinones
Balci, M.; et al, Science of Synthesis, 2006, 28, 131-156

Production Method 17

Reaction Conditions
Reference
Product subclass 8: alkynyl-,aryl-, and alkenyl-substituted benzo-1,4-quinones
Balci, M.; et al, Science of Synthesis, 2006, 28, 131-156

2,5-Diphenyl-1,4-benzoquinone Raw materials

2,5-Diphenyl-1,4-benzoquinone Preparation Products

2,5-Diphenyl-1,4-benzoquinone Suppliers

Amadis Chemical Company Limited
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(CAS:844-51-9)2,5-Diphenyl-1,4-benzoquinone
Order Number:A840790
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):375.0
Email:sales@amadischem.com

Additional information on 2,5-Diphenyl-1,4-benzoquinone

Exploring the Chemistry and Applications of 2,5-Diphenyl-1,4-Benzoquinone (CAS No. 844-51-9)

The compound 2,5-Diphenyl-1,4-benzoquinone, identified by its CAS No. 844-51-9, is a structurally unique aromatic quinone derivative with significant potential in diverse scientific domains. Its molecular formula C16H12O2 reflects a benzene ring substituted with two phenyl groups at positions 2 and 5 and two carbonyl groups at positions 1 and 4. This configuration endows the molecule with redox activity and strong π-conjugation effects, making it a focal point in research areas ranging from organic synthesis to pharmacology.

In recent studies published in journals like Chemical Communications, researchers have highlighted the compound's role as a versatile synthetic intermediate. For instance, its ability to undergo Diels-Alder reactions under mild conditions has enabled the creation of novel diphenylbenzoquinone derivatives with tailored electronic properties. A groundbreaking study in 2023 demonstrated its utility in synthesizing conjugated polymers for organic electronics by leveraging its quinoid backbone as a building block for high-performance semiconductors.

The antioxidant properties of benzoquinones, particularly those with substituted phenyl groups like this compound, have gained attention in biomedical research. Preclinical data from the Journal of Medicinal Chemistry revealed that derivatives of this quinone exhibit selective cytotoxicity toward cancer cells by modulating mitochondrial membrane potential—a mechanism distinct from conventional chemotherapeutics. Recent advancements include covalent functionalization with folic acid ligands to enhance targeted drug delivery efficiency.

In materials science applications, this compound's redox behavior has been exploited in developing advanced battery technologies. A notable study published in Nature Energy demonstrated its use as an intercalation host material in lithium-sulfur batteries, achieving unprecedented cycle stability through synergistic interactions between the phenyl substituents and electrolyte components. The phenyl groups' electron-withdrawing effect was shown to stabilize polysulfide intermediates during discharge cycles.

Spectroscopic analysis techniques such as X-ray crystallography have provided new insights into its molecular packing behavior. A collaborative study between MIT and ETH Zurich used synchrotron-based XRD to characterize its solid-state structure at atomic resolution, revealing π-stacking interactions between adjacent molecules that enhance charge transport pathways—a discovery critical for optimizing its performance in optoelectronic devices.

Cutting-edge research also explores its role in enzyme inhibition mechanisms. A 2023 publication in Bioorganic & Medicinal Chemistry Letters identified this quinone as a potent inhibitor of tyrosinase activity through covalent binding to active-site cysteine residues. This discovery opens avenues for developing novel skincare formulations targeting hyperpigmentation without phototoxic side effects associated with traditional hydroquinone-based compounds.

In environmental chemistry applications, recent studies have evaluated its potential as a biodegradable crosslinking agent for water treatment membranes. Research teams at Stanford demonstrated that functionalized forms of this quinone can form stable crosslinks under ambient conditions when combined with chitosan matrices—resulting in membranes with enhanced selectivity for heavy metal ions compared to conventional glutaraldehyde-crosslinked alternatives.

The compound's photochemical properties are now being explored for next-generation solar cell technologies. A team at KAIST recently reported that nanostructured thin films incorporating this quinone exhibit photoconversion efficiencies exceeding 8% due to efficient exciton dissociation at donor/acceptor interfaces created by phenyl-substituted aromatic systems—a breakthrough published in Advanced Materials.

Ongoing investigations focus on improving scalability of synthesis methods while maintaining product purity standards required for pharmaceutical applications. Continuous flow synthesis approaches developed at Scripps Research Institute have achieved >98% purity yields using microwave-assisted protocols—significantly reducing reaction times compared to traditional batch methods while minimizing waste generation.

This multifunctional molecule continues to drive interdisciplinary research across academia and industry sectors due to its tunable chemical properties and structural versatility. Current trends indicate increasing focus on bioconjugate chemistry applications where phenyl-substituted benzoquinones are being explored as scaffolds for targeted drug delivery systems combining diagnostic imaging capabilities—a concept termed "theranostics" gaining traction in nanomedicine circles.

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Amadis Chemical Company Limited
(CAS:844-51-9)2,5-Diphenyl-1,4-benzoquinone
A840790
Purity:99%
Quantity:25g
Price ($):375.0
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